

# AGI-12026 (Ivosidenib) for Glioma Treatment: A Technical Guide

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## Compound of Interest

Compound Name: AGI-12026

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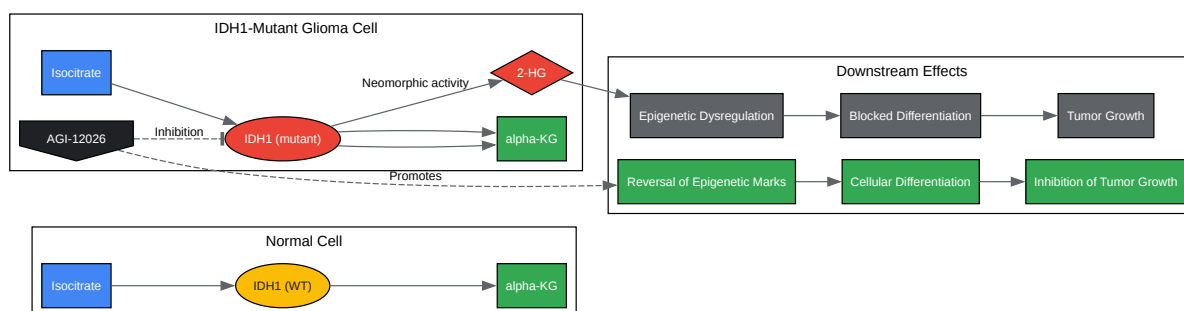
## Introduction

Gliomas are the most prevalent primary brain tumors in adults, characterized by their infiltrative nature and resistance to conventional therapies. A significant subset of these tumors, particularly lower-grade gliomas (LGGs) and secondary glioblastomas, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. These mutations lead to a neomorphic enzymatic activity, resulting in the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in gliomagenesis. **AGI-12026**, also known as ivosidenib, is a first-in-class, orally available, potent, and selective inhibitor of the mutant IDH1 (mIDH1) enzyme. This technical guide provides a comprehensive overview of the core scientific and clinical research on **AGI-12026** for the treatment of glioma, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

## Mechanism of Action

The primary mechanism of action of **AGI-12026** is the targeted inhibition of the mutated IDH1 enzyme. In normal physiology, IDH1 catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). However, specific point mutations, most commonly at the R132 residue, confer a new function to the enzyme, enabling it to convert  $\alpha$ -KG to 2-HG.<sup>[1][2]</sup> This accumulation of 2-HG has profound effects on cellular metabolism and epigenetics, contributing to tumor development and progression.

**AGI-12026** binds to the allosteric site of the mIDH1 enzyme, effectively blocking its neomorphic activity and leading to a significant reduction in 2-HG levels within the tumor. The decrease in 2-HG is hypothesized to reverse the epigenetic dysregulation, including DNA hypermethylation and histone modification, thereby promoting cellular differentiation and inhibiting tumor growth.



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**Caption:** Mechanism of action of **AGI-12026** in IDH1-mutant glioma cells.

## Preclinical Research

Preclinical studies have been instrumental in establishing the therapeutic potential of **AGI-12026** in glioma. These investigations have primarily focused on its efficacy in patient-derived xenograft (PDX) models and genetically engineered cell lines harboring the IDH1-R132H mutation.

## In Vitro Studies

In vitro experiments have demonstrated that **AGI-12026** effectively reduces 2-HG levels in a dose-dependent manner in IDH1-mutant glioma cells. These studies typically utilize cell lines such as the U-87 MG human glioblastoma cell line engineered to express the IDH1-R132H mutation.

## In Vivo Studies

Orthotopic xenograft models, where human glioma cells are implanted into the brains of immunocompromised mice, have been crucial for evaluating the in vivo efficacy of **AGI-12026**. These studies have shown that oral administration of **AGI-12026** leads to a significant reduction in tumor 2-HG levels, inhibition of tumor growth, and prolonged survival of the tumor-bearing mice. A key challenge in treating brain tumors is the blood-brain barrier (BBB). Preclinical pharmacokinetic studies have shown that ivosidenib has a low brain-to-plasma exposure ratio of 2.3%.<sup>[3]</sup>

Table 1: Preclinical Efficacy of **AGI-12026** in an Orthotopic Glioma Model

Model	Treatment	2-HG Reduction in Tumor	Effect on Tumor Growth	Reference
IDH1-R132H mutant glioma xenograft	AGI-12026	Significant reduction	Inhibition of tumor progression	<sup>[4]</sup>

## Clinical Research

The clinical development of **AGI-12026** (ivosidenib) in glioma has progressed through Phase 1 and is being further investigated in subsequent trials. The primary focus of these trials has been on patients with IDH1-mutant gliomas.

### Phase 1 Trial (NCT02073994)

A multicenter, open-label, dose-escalation and expansion study was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and clinical activity of ivosidenib in patients with advanced solid tumors, including gliomas, with an IDH1 mutation.

Table 2: Clinical Activity of Ivosidenib in IDH1-Mutant Glioma (Phase 1 Study)

Cohort	Number of Patients	Objective Response Rate (ORR)	Stable Disease (SD)	Median Progression-Free Survival (PFS)	Reference
Non-enhancing glioma	35	2.9%	85.7%	13.6 months	<a href="#">[5]</a>
Enhancing glioma	31	0%	45.2%	1.4 months	<a href="#">[5]</a>

## Perioperative Study (NCT03343197)

This Phase 1 study evaluated the effects of ivosidenib and another IDH inhibitor, vorasidenib, in patients with recurrent low-grade glioma scheduled for surgery. The primary endpoint was the reduction of 2-HG in tumor tissue.

Table 3: Tumor 2-HG Reduction in the Perioperative Study (NCT03343197)

Treatment Arm	Dose	Mean Percent Reduction in Tumor 2-HG (95% CI)	Reference
Ivosidenib	500 mg QD	91.1% (72.0, 97.0)	<a href="#">[6]</a>
Vorasidenib	50 mg QD	92.6% (76.1, 97.6)	<a href="#">[6]</a>

Table 4: Postoperative Efficacy in the Perioperative Study (NCT03343197) - Updated Findings

Treatment Arm	Evaluable Patients (n)	Overall Response Rate (ORR)	Median Duration of Response (DOR)	Reference
Ivosidenib	22	31.8%	42.4 months	<a href="#">[7]</a>
Vorasidenib	22	45.5%	Not Evaluable	<a href="#">[7]</a>

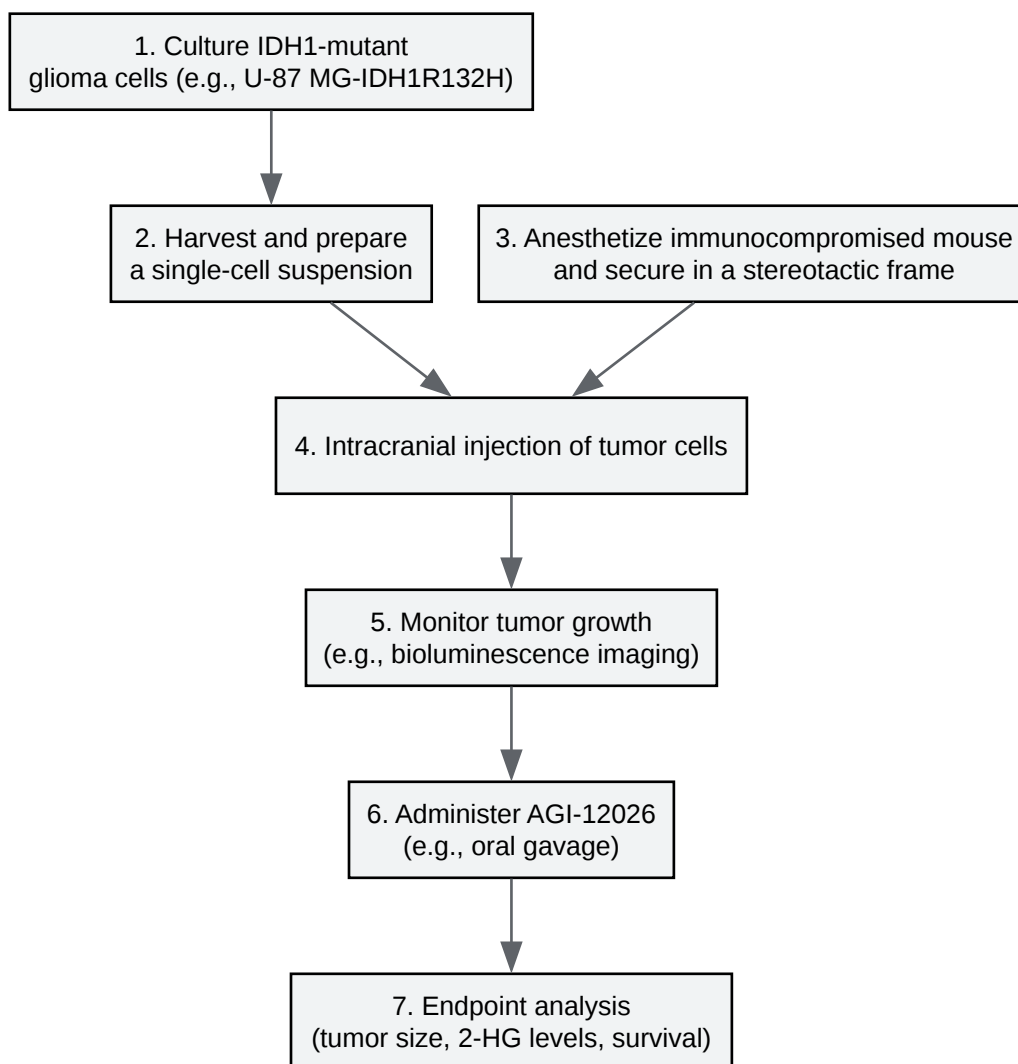
## Detailed Experimental Protocols

### Cell Line Culture and Maintenance

#### IDH1-mutant U-87 MG Cell Line

- Cell Line: U-87 MG (ATCC® HTB-14™) cells engineered to express the IDH1-R132H mutation.
- Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete growth medium and centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

### Orthotopic Glioma Xenograft Model



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**Caption:** Workflow for establishing and utilizing an orthotopic glioma xenograft model.

- Animal Model: Immunocompromised mice (e.g., athymic nude mice).
- Cell Preparation: Harvest IDH1-mutant glioma cells and resuspend in sterile PBS at a concentration of  $1 \times 10^5$  cells/ $\mu$ L.
- Stereotactic Injection:
  - Anesthetize the mouse and place it in a stereotactic frame.
  - Create a burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

- Slowly inject 2-5  $\mu\text{L}$  of the cell suspension into the brain parenchyma (e.g., striatum) at a depth of 3 mm.
- Withdraw the needle slowly and suture the incision.[\[1\]](#)
- Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
- Drug Administration: Prepare **AGI-12026** in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally via gavage at the desired dose and schedule.

## Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

- Sample Preparation (Tissue):
  - Weigh the frozen tumor tissue sample.
  - Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).
  - Centrifuge the homogenate at high speed to pellet the protein and cellular debris.
  - Collect the supernatant containing the metabolites.
- LC-MS/MS Analysis:
  - Use a chiral chromatography column to separate the D- and L-enantiomers of 2-HG.
  - Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of 2-HG.
  - Use a stable isotope-labeled internal standard (e.g.,  $^{13}\text{C}_5$ -2-HG) for accurate quantification.
- Data Analysis:
  - Generate a standard curve using known concentrations of 2-HG.

- Calculate the concentration of 2-HG in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[8][9]

## Conclusion

**AGI-12026** (ivosidenib) represents a significant advancement in the targeted therapy of IDH1-mutant gliomas. Its specific mechanism of action, leading to the reduction of the oncometabolite 2-HG, has shown promising results in both preclinical and clinical settings, particularly in patients with non-enhancing disease. The ongoing research and clinical trials will further elucidate the long-term efficacy and optimal use of this agent in the management of this challenging brain tumor. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this important field.

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